[(2-isocyanoethoxy)methyl]benzene
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Overview
Description
[(2-isocyanoethoxy)methyl]benzene: is an organic compound with the molecular formula C10H11NO It features a benzene ring substituted with a (2-isocyanoethoxy)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-isocyanoethoxy)methyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and 2-bromoethanol.
Formation of Intermediate: Benzyl alcohol reacts with 2-bromoethanol in the presence of a base such as potassium carbonate to form (2-hydroxyethoxy)methylbenzene.
Isocyanation: The intermediate is then treated with phosgene or a similar isocyanating agent to introduce the isocyano group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2-isocyanoethoxy)methyl]benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the isocyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry
In chemistry, [(2-isocyanoethoxy)methyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of isocyano groups on biological systems. It may serve as a probe or a precursor for bioactive molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The isocyano group is known to interact with various biological targets, which could lead to the discovery of new drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which [(2-isocyanoethoxy)methyl]benzene exerts its effects depends on its interaction with molecular targets. The isocyano group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-isocyanopropoxy)methyl]benzene
- [(2-isocyanoethoxy)ethyl]benzene
- [(2-isocyanoethoxy)methyl]toluene
Uniqueness
[(2-isocyanoethoxy)methyl]benzene is unique due to its specific substitution pattern on the benzene ring and the presence of the isocyano group
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
CAS No. |
1309610-93-2 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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